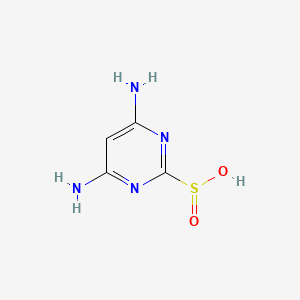

4,6-Diaminopyrimidine-2-sulfinic acid

Description

Historical Context and Discovery

The discovery and development of this compound can be traced back to systematic investigations of pyrimidine derivatives and their sulfur-containing analogs. Early research in this field was motivated by the recognition that diaminopyrimidines serve as important intermediates in the preparation of sulfanilamidopyrimidine compounds, which possess bacteriostatic activity. The historical development of this compound is closely linked to broader efforts in heterocyclic chemistry aimed at understanding the synthesis and properties of sulfur-containing pyrimidine derivatives.

Evans and colleagues conducted pioneering work on the decomposition chemistry of diaminopyrimidine sulfinic acids, demonstrating that the decomposition of this compound to 4,6-diaminopyrimidine required much stronger acid conditions compared to analogous transformations. This observation was attributed to the weaker basicity of the former pyrimidine, coupled with the requirement that diprotonation must precede heterolytic cleavage of the carbon-sulfur bond. These early studies established fundamental principles governing the stability and reactivity of pyrimidine sulfinic acids that continue to inform contemporary research.

The compound gained additional research interest when investigators found that oxidation of related mercaptopyrimidine derivatives could lead directly to dihydroxy derivatives, with the corresponding sulfinic acid intermediates proving difficult to isolate. This discovery highlighted the inherent instability of certain pyrimidine sulfinic acids and provided insights into their synthetic accessibility and chemical behavior.

Significance in Heterocyclic Chemistry

This compound occupies a unique position in heterocyclic chemistry due to its multifunctional nature and the presence of both nitrogen and sulfur heteroatoms within its structure. The compound exemplifies the complexity and versatility of sulfur-containing heterocycles, which have become increasingly important in modern synthetic chemistry. Heterocyclic sulfonamides and related sulfur compounds have demonstrated remarkable biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties.

The significance of this compound extends beyond its individual properties to its role in understanding fundamental chemical processes. Recent advances in sulfur chemistry have highlighted the importance of sulfur-containing heterocycles in drug design and development. The presence of multiple amino groups in this compound makes it a versatile building block in organic synthesis, allowing for further functionalization and derivatization. This structural feature enables the compound to participate in various chemical transformations, making it valuable for synthetic chemists seeking to construct complex molecular architectures.

The compound also contributes to our understanding of sulfenic acid chemistry, a field that has gained renewed attention due to the recognition of sulfenic acids as important intermediates in biological systems. The stability and reactivity patterns observed in pyrimidine sulfinic acids provide valuable insights into the broader chemistry of sulfur-containing heterocycles and their potential applications in synthetic organic chemistry.

Overview of Chemical and Structural Properties

This compound possesses the molecular formula C4H6N4O2S and exhibits distinctive structural features that define its chemical behavior. The compound is characterized as a white to off-white crystalline solid that demonstrates enhanced water solubility due to the presence of the sulfinic acid functional group, which significantly increases its polarity. The pyrimidine ring structure serves as the central scaffold, with amino groups positioned at the 4 and 6 positions and the sulfinic acid moiety attached at position 2.

The structural properties of the compound can be systematically analyzed through various spectroscopic and computational methods. The molecular structure exhibits an InChI identifier of InChI=1S/C4H6N4O2S/c5-2-1-3(6)8-4(7-2)11(9)10/h1H,(H,9,10)(H4,5,6,7,8), which provides a standardized representation of its connectivity. The SMILES notation C1=C(N=C(N=C1N)S(=O)O)N offers an alternative structural descriptor that facilitates computational analysis and database searching.

Physical property data reveal important characteristics of the compound. The density of this compound is reported as 1.92 g/cm³, indicating a relatively high molecular packing efficiency. The compound exhibits a predicted boiling point of 719.2°C at 760 mmHg, suggesting significant intermolecular interactions that contribute to its thermal stability. The flash point of 388.8°C further emphasizes the compound's thermal characteristics.

The sulfinic acid moiety in the compound can participate in redox reactions, contributing to its overall reactivity profile. This functional group represents an intermediate oxidation state of sulfur, positioned between sulfide and sulfonic acid, which imparts unique chemical properties to the molecule. The presence of multiple amino groups provides sites for hydrogen bonding and further chemical modification, enhancing the compound's utility as a synthetic intermediate.

Research Importance in Modern Chemistry

The research importance of this compound in modern chemistry stems from its multifaceted applications and its role in advancing our understanding of sulfur-containing heterocycles. Contemporary research has demonstrated the compound's significance as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, reflecting the broader importance of pyrimidine derivatives in medicinal chemistry. The compound's structural features make it an attractive target for researchers investigating new synthetic methodologies and exploring novel applications of sulfur-containing heterocycles.

Recent developments in sulfur chemistry have highlighted the growing importance of sulfinic acid derivatives in synthetic organic chemistry. The synthesis of sulfinate esters and sulfinamides has garnered significant interest due to their immense potential for applications, particularly in drug development. This compound contributes to this research area by providing insights into the behavior and reactivity of pyrimidine-based sulfinic acids, which can inform the design of new synthetic strategies.

The compound's role in prebiotic chemistry research has emerged as another area of significant interest. Studies investigating the origins of nucleotides have revealed that pyrimidine derivatives, including those containing sulfur functionalities, may have played important roles in early chemical evolution. Research has demonstrated that pyrimidine nucleoside analogs can be synthesized through various pathways that involve sulfur-containing intermediates, suggesting that compounds like this compound may have relevance to understanding the chemical origins of life.

The compound also serves as a model system for investigating fundamental chemical processes involving sulfur-nitrogen interactions in heterocyclic systems. Recent advances in the understanding of sulfenic acid chemistry have revealed the importance of sulfur-containing intermediates in various biological and chemical processes. The stability and reactivity patterns observed in this compound provide valuable data for theoretical and computational studies aimed at predicting the behavior of related compounds.

Modern analytical techniques have enabled detailed characterization of the compound's properties, including predicted collision cross section values for various adduct forms that are useful for mass spectrometric analysis. These analytical capabilities have enhanced our ability to study the compound's behavior in complex reaction mixtures and biological systems, further expanding its research utility.

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 175.02843 | 131.3 |

| [M+Na]+ | 197.01037 | 140.5 |

| [M-H]- | 173.01387 | 131.0 |

| [M+NH4]+ | 192.05497 | 147.8 |

| [M+K]+ | 212.98431 | 137.2 |

The ongoing research into this compound continues to reveal new aspects of its chemistry and potential applications. As synthetic methodologies continue to evolve and our understanding of sulfur chemistry deepens, this compound is likely to remain an important subject of investigation in heterocyclic chemistry, providing insights that will inform future developments in pharmaceutical synthesis, materials science, and fundamental chemical research.

Structure

2D Structure

Propriétés

IUPAC Name |

4,6-diaminopyrimidine-2-sulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c5-2-1-3(6)8-4(7-2)11(9)10/h1H,(H,9,10)(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUSATOXJILSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)S(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20288085 | |

| Record name | 4,6-diaminopyrimidine-2-sulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40070-06-2 | |

| Record name | NSC54047 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-diaminopyrimidine-2-sulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Diaminopyrimidine-2-sulfinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting from Halogenated Diaminopyrimidines

A classical approach is based on the transformation of 2-amino-4,6-dihalopyrimidines or 4,6-diaminopyrimidines by sulfinic acid substitution or oxidation reactions.

- Reference Process (Patent US2416617A):

Although focused on 2,4-diaminopyrimidines, this method illustrates the heating of 2-amino-4-halopyrimidines with ammonia in a hydroxylated solvent (e.g., methanol) at elevated temperatures (125–175 °C) to yield diaminopyrimidine derivatives. Subsequent treatment with concentrated sulfate solutions allows isolation of sulfate salts, which upon neutralization and extraction yield free diaminopyrimidines. This method can be adapted for 4,6-diaminopyrimidine derivatives by modifying the halogen position and reaction conditions.

Cyclization of Malononitrile and Thiourea Derivatives

- Synthetic Route to 4,6-Diamino-2-sulfanyl Pyrimidine (precursor to sulfinic acid):

Malononitrile and thiourea undergo cyclization under the action of sodium alkoxide to form 4,6-diamino-2-sulfanyl pyrimidine. This intermediate can then be oxidized to the sulfinic acid derivative. This method is advantageous due to the mild reaction conditions, relatively low cost of starting materials, and suitability for scale-up in industrial production.

Oxidation of 4,6-Diaminopyrimidine-2-thiol

- Oxidation of the 2-thiol group to the sulfinic acid can be achieved using controlled oxidizing agents such as hydrogen peroxide or nitric acid under acidic conditions. This step requires precise control to avoid over-oxidation to sulfonic acid or other byproducts.

Cyclization of 3-Oxopropionitrile and Guanidine

- A method involving the cyclization of 3-oxopropionitrile with guanidine hydrochloride under oxidizing conditions can yield 2,4-diaminopyrimidine oxide derivatives, which can be further chemically transformed to sulfinic acid derivatives by appropriate sulfoxidation steps. The reaction is typically carried out in ethanol with sodium ethoxide as a base catalyst at around 77 °C for 30 minutes.

- The sulfinic acid group at the 2-position imparts high water solubility to the compound, which can complicate crystallization. Conversion to sulfate salts or other salts often aids in purification.

- The molecular formula is C4H6N4O2S with a molecular weight of 174.18 g/mol. The compound has a high boiling point (~719 °C) and density of 1.92 g/cm³, indicating thermal stability.

- NMR and IR spectral data confirm the presence of amino groups and sulfinic acid functionalities, with characteristic absorption bands around 1100–1300 cm⁻¹ for S=O stretching and amino group signals in the 13C NMR spectrum.

- Industrial synthesis benefits from routes that minimize purification steps and avoid drying intermediates, thus reducing production time and cost.

The preparation of 4,6-diaminopyrimidine-2-sulfinic acid involves sophisticated synthetic routes that combine cyclization, substitution, and oxidation reactions. Key methods include ammonolysis of halogenated pyrimidines, cyclization of nitrile and thiourea derivatives, and controlled oxidation of thiol intermediates. The choice of method depends on the availability of starting materials, desired purity, and scale of production. Analytical data support the successful synthesis and purity of the compound, with sulfate salt intermediates commonly used for isolation and purification.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Diaminopyrimidine-2-sulfinic acid can undergo various chemical reactions, including:

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.

Substitution: The amino groups at positions 4 and 6 can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride

Substitution: Various electrophiles such as alkyl halides or acyl chlorides

Major Products Formed

Oxidation: 4,6-Diaminopyrimidine-2-sulfonic acid

Reduction: 4,6-Diaminopyrimidine-2-sulfide

Substitution: Substituted pyrimidine derivatives depending on the electrophile used

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules:

4,6-Diaminopyrimidine-2-sulfinic acid serves as a crucial intermediate in the synthesis of more complex pyrimidine derivatives. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions, leading to products like 4,6-diaminopyrimidine-2-sulfonic acid and substituted pyrimidine derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product Formed |

|---|---|

| Oxidation | 4,6-Diaminopyrimidine-2-sulfonic acid |

| Reduction | 4,6-Diaminopyrimidine-2-sulfide |

| Substitution | Various substituted pyrimidine derivatives |

Biological Applications

Enzyme Inhibition:

Research has indicated that this compound may function as an enzyme inhibitor. Its ability to interact with biological macromolecules positions it as a candidate for further investigation in biochemical pathways.

Potential Therapeutic Uses:

The compound has been explored for its potential therapeutic applications, particularly in anticancer and antimicrobial activities. Its structure suggests that it may target specific receptors or enzymes involved in disease processes .

Medicinal Chemistry

Anticancer Properties:

Pyrimidine derivatives have been recognized for their role in cancer treatment. Compounds similar to this compound are being studied as potential chemotherapeutics due to their ability to inhibit tumor growth and promote apoptosis in cancer cells .

Antimicrobial Activity:

The compound's sulfinic acid group may enhance its antimicrobial properties, making it a candidate for developing new antibacterial or antifungal agents .

Industrial Applications

Material Development:

In industrial chemistry, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow it to serve as a precursor in the synthesis of polymers and other advanced materials.

Case Studies

Case Study 1: Antitumor Activity

A study investigating the antitumor effects of pyrimidine derivatives found that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key metabolic pathways essential for cell proliferation .

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions highlighted that this compound could inhibit specific enzymes involved in nucleotide metabolism. This inhibition was shown to affect cellular growth rates in cultured cells, suggesting potential applications in cancer therapy .

Mécanisme D'action

The mechanism of action of 4,6-Diaminopyrimidine-2-sulfinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Groups

Sulfonamide derivatives, such as 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (sulfamethazine), are well-documented in the literature. These compounds feature a sulfonamide (–SO₂NH–) group instead of sulfinic acid. Key differences include:

| Property | 4,6-Diaminopyrimidine-2-sulfinic Acid | Sulfamethazine (Sulfonamide) |

|---|---|---|

| Acidity | Moderate (pKa ~1–2 for –SOOH) | Weak (pKa ~6–7 for –SO₂NH–) |

| Hydrogen Bonding | Strong donor (via –SOOH) | Moderate donor (via –NH–) |

| Biological Activity | Potential enzyme inhibition | Antibacterial (DHFR inhibitor) |

Sulfonamides like sulfamethazine form stable co-crystals with carboxylic acids (e.g., benzoic acid) through N–H···O and O–H···N hydrogen bonds . In contrast, sulfinic acid’s –SOOH group may enable stronger hydrogen-bonding networks, which could enhance co-crystallization with basic coformers.

Sulfonic Acid Derivatives

Sulfonic acid (–SO₃H) analogs, such as 4,6-diamino-2-methylthio-5-pyrimidinesulfonic acid, exhibit higher acidity and solubility compared to sulfinic acid derivatives:

| Property | This compound | Sulfonic Acid Derivatives |

|---|---|---|

| Acidity | Moderate (pKa ~1–2) | Strong (pKa <1) |

| Stability | Prone to oxidation (–SOOH → –SO₃H) | Highly stable |

| Applications | Intermediate in synthesis | Dyes, catalysts |

Sulfonic acids are widely used in industrial applications due to their stability, whereas sulfinic acids may serve as intermediates in oxidation-sensitive reactions .

Thioether-Containing Pyrimidines

Compounds like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoic acid feature a thioether (–S–) group. Comparisons include:

| Property | This compound | Thioether Analogs |

|---|---|---|

| Reactivity | Oxidizable (–SOOH → –SO₃H) | Oxidizable (–S– → –SO–/–SO₂–) |

| Electronic Effects | Electron-withdrawing (–SOOH) | Electron-donating (–S–) |

| Biological Role | Potential redox activity | Antioxidant pathways |

Thioether-containing pyrimidines are often explored for their antioxidant properties, while sulfinic acid derivatives may participate in redox biochemistry or act as enzyme modulators .

Activité Biologique

4,6-Diaminopyrimidine-2-sulfinic acid (DPSA) is a heterocyclic compound characterized by its unique structure, which includes both amino and sulfinic acid functional groups. Its molecular formula is CHNOS. This compound has garnered attention in various fields of research due to its potential biological activities, including enzyme inhibition and therapeutic applications.

The biological activity of DPSA primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfinic acid group can participate in various chemical reactions, allowing DPSA to act as an enzyme inhibitor. This inhibition can occur through:

- Competitive Inhibition : Binding to the active site of enzymes, preventing substrate access.

- Allosteric Inhibition : Binding to sites other than the active site, altering enzyme conformation and function.

Therapeutic Potential

DPSA has been explored for its potential therapeutic applications in several areas:

- Antimicrobial Activity : Research indicates that DPSA may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that DPSA could inhibit tumor growth by interfering with cancer cell metabolism and signaling pathways.

- Enzyme Inhibition : Specific studies have shown that DPSA can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, which is a common target in cancer therapy.

Summary of Research Findings

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial effects of various pyrimidine derivatives, DPSA was tested against several bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Properties

Another study explored the anticancer effects of DPSA on human breast cancer cells. The compound was found to induce apoptosis (programmed cell death) and inhibit cell proliferation. This effect was linked to the inhibition of key signaling pathways involved in cancer progression.

Q & A

Q. How can researchers design robust assays to study the biological activity of this compound as a potential enzyme inhibitor?

- Methodological Answer: Use fluorescence-based enzymatic assays (e.g., trypsin or kinase inhibition) with Z’-factor validation for high-throughput screening. Molecular docking (AutoDock Vina) predicts binding modes to active sites, while Surface Plasmon Resonance (SPR) measures binding kinetics. Cross-validate with cytotoxicity assays (MTT) on relevant cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.